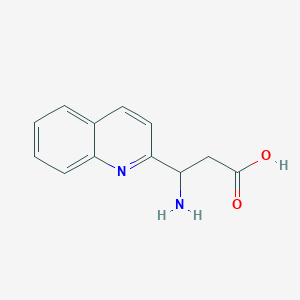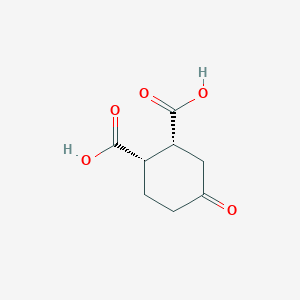
(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the microbial oxidation of cyclohexane derivatives using specific strains of bacteria such as Pseudomonas putida. This method leverages the bacteria’s enzymatic machinery to introduce hydroxyl groups at specific positions on the cyclohexane ring, followed by further chemical transformations to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, often incorporating advanced bioreactors and downstream processing techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to convert existing ones into more reactive species.
Reduction: Reduction reactions can be used to modify the ketone group, potentially converting it into an alcohol or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide to activate the carboxylic acid groups for further transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or keto acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to the formation of esters, amides, or other substituted compounds.
Scientific Research Applications
(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by mimicking the natural substrate’s structure, thereby blocking the enzyme’s active site and preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-methyl-4-cyclohexene-1,2-dicarboxylic acid
- cis-2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- 1,2-dihydroxycyclohexane-1-carboxylic acid
Uniqueness
What sets (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of both a ketone and two carboxylic acid groups. This unique combination of functional groups and stereochemistry makes it particularly valuable in asymmetric synthesis and as a chiral building block in organic chemistry .
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13)/t5-,6+/m0/s1 |
InChI Key |
LPGRDDHUKZNRMC-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]([C@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=O)CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


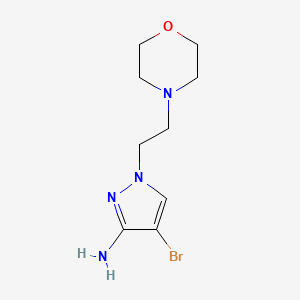
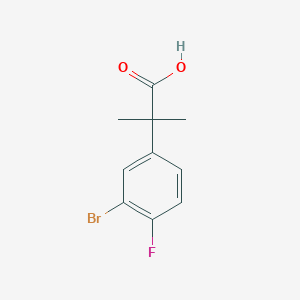
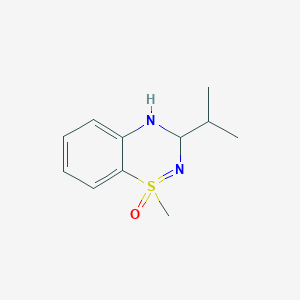
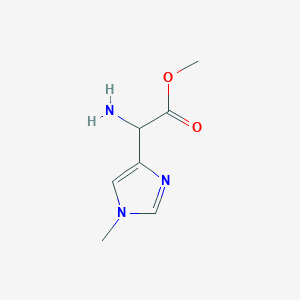
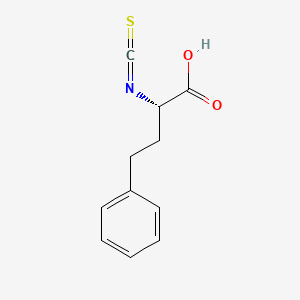
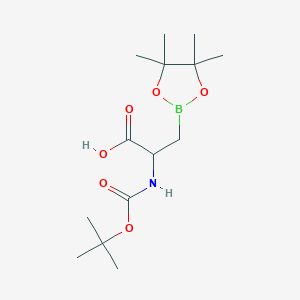
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
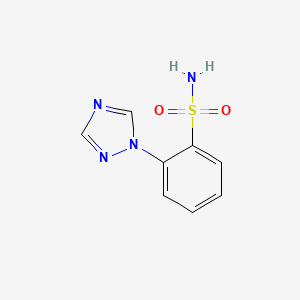
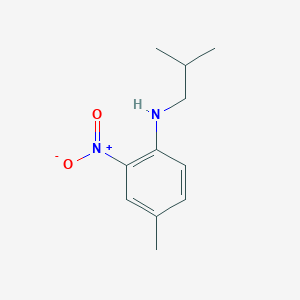
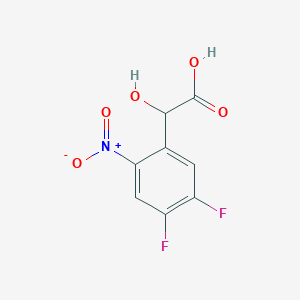
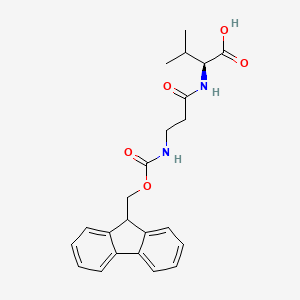
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
